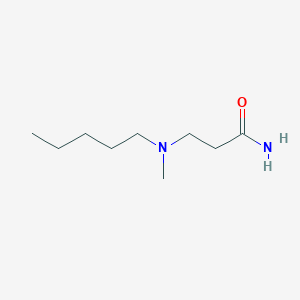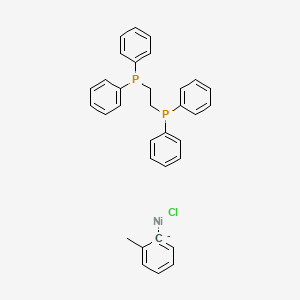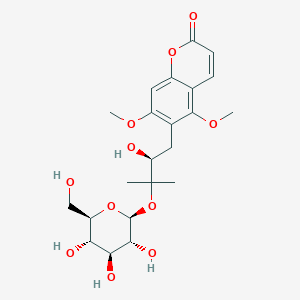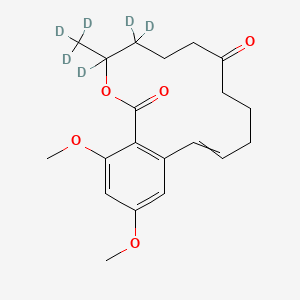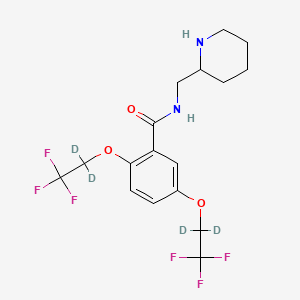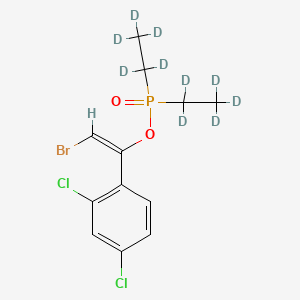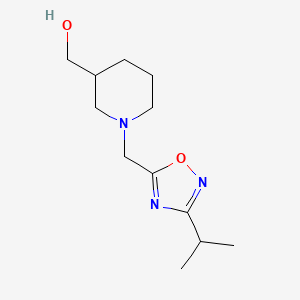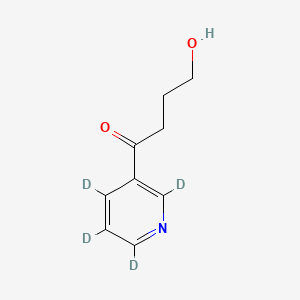
(Pyridine-d4)-HPB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyridine-d4)-HPB: is a deuterated derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−). The deuterated version, this compound, is used in various scientific applications due to its unique properties, including its stability and ability to act as a ligand in coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Condensation Reactions: Pyridine can be synthesized through the condensation of carbonyl compounds or cycloaddition reactions.
Substitution Reactions: Pyridine derivatives can be obtained by substituting halogens with a hydrazino group or by reducing the corresponding diazonium salts.
Industrial Production Methods: Pyridine is industrially produced from ammonia and acetylene. This method is preferred due to its cost-effectiveness and efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Pyridine can be oxidized to form pyridine N-oxides by treatment with peracids.
Reduction: Reduction of pyridine derivatives can lead to the formation of dihydropyridines.
Substitution: Pyridine undergoes nucleophilic substitution reactions, forming pyridinium salts when reacted with alkylating agents.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for the oxidation of pyridine to pyridine N-oxides.
Reduction: Dihydropyridines are formed through the reduction of pyridine derivatives.
Substitution: Alkylating agents are used to form pyridinium salts from pyridine.
Major Products:
Pyridine N-oxides: Formed from the oxidation of pyridine.
Dihydropyridines: Formed from the reduction of pyridine derivatives.
Pyridinium Salts: Formed from the substitution reactions of pyridine.
Aplicaciones Científicas De Investigación
Chemistry:
- Pyridine derivatives are used as ligands in coordination chemistry, forming complexes with transition metals .
Biology:
- Pyridine-based compounds are found in numerous bioactive molecules, including vitamins and alkaloids .
Medicine:
- Pyridine derivatives exhibit various pharmacological properties, such as antibacterial, antiviral, and anticancer activities .
Industry:
Mecanismo De Acción
Molecular Targets and Pathways:
- Pyridine derivatives act as ligands, forming complexes with transition metals. These complexes can influence various biochemical pathways by interacting with enzymes and other proteins .
- Pyridine N-oxides can increase the electron density in various positions of the ring, affecting the reactivity of the compound .
Comparación Con Compuestos Similares
Pyrimidine: Another nitrogen-containing heterocycle, structurally similar to pyridine but with two nitrogen atoms in the ring.
Quinoline: A fused ring compound containing a benzene ring fused to a pyridine ring.
Piperidine: A saturated six-membered ring containing one nitrogen atom, structurally similar to pyridine but without aromaticity.
Uniqueness:
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
169.21 g/mol |
Nombre IUPAC |
4-hydroxy-1-(2,4,5,6-tetradeuteriopyridin-3-yl)butan-1-one |
InChI |
InChI=1S/C9H11NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6H2/i1D,3D,5D,7D |
Clave InChI |
KTXUGZHJVRHQGP-DNZPNURCSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CCCO)[2H] |
SMILES canónico |
C1=CC(=CN=C1)C(=O)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




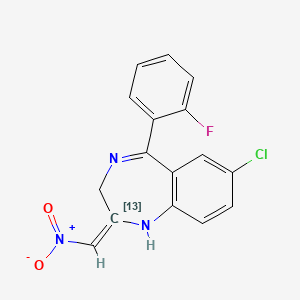
![(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid](/img/structure/B13444179.png)
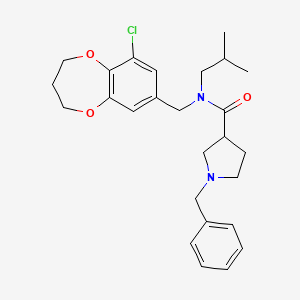
![N-[3-chloro-4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B13444189.png)
